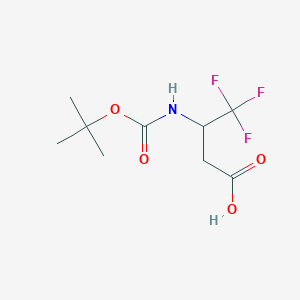

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Description

The exact mass of the compound (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO4/c1-8(2,3)17-7(16)13-5(4-6(14)15)9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEZKLWJBOJOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185296-42-7 | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid, a fluorinated amino acid derivative of significant interest in medicinal chemistry and pharmaceutical development. The strategic incorporation of a trifluoromethyl group imparts unique characteristics that can enhance the metabolic stability and bioactivity of parent molecules, making this compound a valuable building block in the design of novel therapeutics.[1][2] This document will delve into the structural features, key physicochemical parameters, and established methodologies for their determination, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Key Features

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a racemic mixture of a β-amino acid derivative. Its structure is characterized by two key functional groups that dictate its chemical behavior and utility: the tert-butyloxycarbonyl (Boc) protecting group and the trifluoromethyl (CF3) moiety.

-

Boc Protecting Group: The Boc group is a widely used amine protecting group in peptide synthesis and organic chemistry.[] Its steric bulk prevents unwanted side reactions at the amino group, and it can be readily removed under acidic conditions, allowing for the selective formation of peptide bonds.[] This feature provides versatility in multi-step synthetic pathways.[2]

-

Trifluoromethyl Group: The incorporation of a trifluoromethyl group significantly influences the molecule's properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can impact the acidity of nearby protons. Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and thereby enhancing the metabolic stability of molecules containing it.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is crucial for its effective application in research and development. The following table summarizes the available and estimated data for this compound.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₄F₃NO₄ | [1] |

| Molecular Weight | 257.21 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | Estimated: 136-138 °C | Based on the related compound Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.[4] |

| Boiling Point | Estimated: 443.1 ± 45.0 °C | Based on the related compound Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.[4] |

| pKa (Carboxylic Acid) | Estimated: ~4.30 ± 0.10 | Based on the related compound Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.[4] |

| logP (Octanol-Water Partition Coefficient) | Estimated: ~2.7 | Based on the related compound Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid.[5] |

| Solubility | Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol. | Based on the general solubility of similar compounds.[4] |

Implications of Physicochemical Properties in Drug Development

The unique combination of the Boc and trifluoromethyl groups gives (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid properties that are highly desirable in drug discovery and development.

-

Enhanced Metabolic Stability: The robust C-F bonds in the trifluoromethyl group increase resistance to enzymatic degradation, potentially leading to a longer in vivo half-life for drug candidates incorporating this moiety.

-

Increased Lipophilicity: The trifluoromethyl group contributes to an increase in the lipophilicity of the molecule, as indicated by the estimated positive logP value. This can improve membrane permeability and oral bioavailability.

-

Modulation of Acidity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the carboxylic acid, which in turn affects the ionization state of the molecule at physiological pH and its potential interactions with biological targets.

-

Versatility in Synthesis: The Boc protecting group allows for the controlled and sequential assembly of complex molecules, making it an invaluable tool in peptide and small molecule synthesis.[2]

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties is essential for building a comprehensive profile of the molecule. The following section outlines standard experimental protocols for key parameters.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly sensitive technique for determining the melting point and enthalpy of fusion of a solid material. It measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the temperature at which the material undergoes a phase transition from solid to liquid, observed as an endothermic peak on the DSC thermogram.[6]

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Methodology:

-

Accurately weigh 2-5 mg of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed aluminum pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Set the temperature program to ramp from a sub-ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the heat flow as a function of temperature.

-

The melting point is determined from the resulting thermogram, typically as the onset temperature of the melting endotherm.

Determination of pKa by Potentiometric Titration

Causality: Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (the acidic compound) while monitoring the pH. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal, which corresponds to the midpoint of the titration curve's buffer region.[7]

Caption: Workflow for logP Determination by the Shake-Flask Method.

Step-by-Step Methodology:

-

Prepare mutually saturated solutions of n-octanol and water.

-

Accurately prepare a stock solution of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid in either the n-octanol or water phase.

-

Add a known volume of the stock solution to a separatory funnel containing a known volume of the other phase.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Conclusion

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a valuable synthetic intermediate with physicochemical properties that make it highly attractive for applications in drug discovery and development. Its trifluoromethyl group confers enhanced metabolic stability and modulates lipophilicity, while the Boc protecting group allows for its versatile incorporation into complex molecular architectures. A thorough understanding and experimental determination of its core physicochemical properties, as outlined in this guide, are essential for leveraging its full potential in the synthesis of novel and improved therapeutic agents.

References

-

Chem-Impex. (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid. [Link]

-

Kubyshkin, V., Budisa, N. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(32), 7031-7040. [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. [Link]

-

PubChem. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

-

Chem-Impex. (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid. [Link]

-

PubChem. (3S)-3-(((tert-butoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid. [Link]

-

PubChem. 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid. [Link]

-

PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Chem-Impex. Boc-3,4,5-trifluoro-L-phenylalanine. [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

-

ResearchGate. DSC assay [N c ] of the 21 amino acids and their relative DSC melting... [Link]

-

NIH. Development of Methods for the Determination of pKa Values. [Link]

-

NIH. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | C15H18F3NO4 | CID 7146288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. echemi.com [echemi.com]

- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

An In-Depth Technical Guide to the Structural Analysis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Foreword: The Trifecta of Stability, Chirality, and Functionality

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical and biological properties of peptides and small molecules.[1][2][3] The subject of this guide, (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid, is a quintessential example of a building block designed to impart unique characteristics to a parent molecule. The trifluoromethyl group offers enhanced metabolic stability and can influence binding affinity, while the amino acid scaffold provides a versatile platform for incorporation into larger structures.[1][3] The Boc protecting group, in turn, allows for strategic and controlled synthesis.[2] This guide provides a comprehensive overview of the structural analysis of this racemic compound, offering insights into the methodologies and rationale that underpin its characterization in a research and development setting.

Foundational Physicochemical Properties

A thorough understanding of the fundamental properties of a molecule is the bedrock of its application. (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a white crystalline powder, a common physical state for such protected amino acids.[2] Its solubility profile is characteristic of a protected amino acid, exhibiting good solubility in polar organic solvents like methanol and N,N-Dimethylformamide, and limited solubility in water and non-polar solvents like chloroform.[]

| Property | Value | Source |

| Molecular Formula | C9H14F3NO4 | [2] |

| Molecular Weight | 257.21 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Storage Conditions | 0-8 °C | [2] |

The trifluoromethyl group, being highly electronegative, significantly influences the molecule's electronic properties and lipophilicity. This has profound implications for its behavior in biological systems and during chromatographic separations.

Elucidating the Molecular Structure: A Spectroscopic Approach

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized molecule. For (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the presence of key functional groups.

2.1.1. ¹H NMR Spectroscopy: Mapping the Protons

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the Boc group, the butyric acid backbone, and the chiral center. The trifluoromethyl group, lacking protons, will not show a direct signal but will influence the chemical shifts and coupling constants of neighboring protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

2.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, confirming the number and types of carbon atoms in the molecule. The carbonyl carbons of the Boc and carboxylic acid groups will appear at the downfield end of the spectrum, while the aliphatic carbons will be found at the upfield end. The carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: As for ¹H NMR, but a higher concentration or a greater number of scans may be required due to the lower natural abundance of ¹³C.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

2.2.1. Determining the Molecular Ion

In positive ion mode ESI-MS, the molecule is expected to be observed as the protonated species [M+H]⁺. In negative ion mode, the deprotonated species [M-H]⁻ would be detected. The high-resolution mass spectrum would allow for the confirmation of the elemental composition.

2.2.2. Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion. A key and often observed fragmentation pathway for Boc-protected amino acids is the loss of the Boc group or parts of it.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode.

-

Instrument: An ESI-QqQ, ESI-Q-TOF, or ESI-Orbitrap mass spectrometer.

-

Parameters:

-

Ionization Mode: Positive and/or negative electrospray.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion and characteristic fragment ions.

Purity Assessment and Enantiomeric Separation: A Chromatographic Approach

Chromatographic techniques are essential for assessing the purity of the racemic mixture and for the separation of the R and S enantiomers. High-Performance Liquid Chromatography (HPLC) is the method of choice for these tasks.

Achiral Reversed-Phase HPLC for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of the (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid. The Boc group imparts significant hydrophobicity, making it well-suited for separation on a non-polar stationary phase.

Experimental Protocol: Achiral RP-HPLC

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL and filter through a 0.45 µm syringe filter.

-

HPLC System: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (A) and acetonitrile with 0.1% TFA (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 25-30 °C.

-

-

Data Analysis: Integrate the peak areas to determine the purity of the compound.

Chiral HPLC for Enantiomeric Separation

As a racemic mixture, the separation of the R and S enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the most effective technique for this purpose. Polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phases (CSPs) are often successful in resolving the enantiomers of protected amino acids.

Experimental Protocol: Chiral HPLC

-

Sample Preparation: As for achiral HPLC.

-

HPLC System: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Data Analysis: Determine the enantiomeric ratio by integrating the peak areas of the two enantiomers.

Synthesis and Characterization Workflow

The synthesis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid typically involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc₂O). The following diagram illustrates a general workflow for the synthesis and subsequent structural analysis.

Caption: A generalized workflow for the synthesis and structural analysis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid.

Concluding Remarks: A Versatile Building Block for Future Innovations

The structural analysis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid is a multi-faceted process that relies on a synergistic combination of spectroscopic and chromatographic techniques. While this guide provides a framework for its characterization, it is imperative for researchers to optimize these methods for their specific instrumentation and research goals. The insights gained from a thorough structural analysis are not merely academic; they are critical for ensuring the quality, purity, and ultimately, the successful application of this valuable building block in the synthesis of novel peptides and pharmaceuticals. The unique combination of a trifluoromethyl group, a chiral center, and a versatile protecting group makes this compound a powerful tool in the arsenal of medicinal chemists and drug development professionals, paving the way for the creation of next-generation therapeutics with enhanced properties.

References

- Vertex AI Search. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.

- Vertex AI Search. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Discovery.

- Vertex AI Search. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central.

-

MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information S1. Retrieved from [Link]

-

American Chemical Society. (n.d.). Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChem. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. Retrieved from [Link]

-

PubMed. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline - PMC. Retrieved from [Link]

-

Sandoo Pharma. (n.d.). Boc-(R)-3-AMino-4-(2,4,5-Trifluorophenyl)Butanoic Acid. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Amino Acids: Physicochemical Properties. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). (R)-Boc-3-Amino-4-(2,4,5-Trifluorophenyl) butanoic acid. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape of Boc-3-amino-4,4,4-trifluoro-butyric Acid: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and peptide synthesis, the incorporation of fluorinated amino acids offers a powerful strategy to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of therapeutic candidates. Among these, Boc-3-amino-4,4,4-trifluoro-butyric acid stands out as a valuable building block. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification and characterization of this compound.

Introduction: The Significance of Trifluoromethylated Amino Acids

The strategic introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is known to enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and modulate the acidity of nearby functional groups. Boc-3-amino-4,4,4-trifluoro-butyric acid, a non-proteinogenic β-amino acid, leverages these attributes, making it a sought-after component in the design of novel peptides and small molecule therapeutics. Its Boc (tert-butyloxycarbonyl) protecting group facilitates its use in standard solid-phase and solution-phase peptide synthesis.

Molecular Structure and Spectroscopic Overview

The structural integrity and purity of Boc-3-amino-4,4,4-trifluoro-butyric acid are paramount for its successful application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone techniques for its characterization.

Caption: Molecular structure of Boc-3-amino-4,4,4-trifluoro-butyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom within the molecule. For Boc-3-amino-4,4,4-trifluoro-butyric acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Boc (t-butyl) | ~1.45 | singlet | 9H |

| -CH₂- | ~2.80 | multiplet | 2H |

| -CH- | ~4.60 | multiplet | 1H |

| -NH- | ~5.50 | broad singlet | 1H |

| -COOH | ~11.0 | broad singlet | 1H |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

The causality behind these assignments lies in the electronic environment of the protons. The nine protons of the tert-butyl group are chemically equivalent and shielded, hence they appear as a singlet at a low chemical shift. The methylene (-CH₂-) and methine (-CH-) protons are adjacent to electron-withdrawing groups (the carboxylic acid and the trifluoromethyl group, respectively), shifting them downfield. Their multiplicities arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity (in ¹⁹F coupled spectrum) |

| Boc (-C (CH₃)₃) | ~28 | singlet |

| Boc (-C (CH₃)₃) | ~80 | singlet |

| -C H₂- | ~35 | singlet |

| -C H- | ~55 | quartet |

| -C F₃ | ~125 | quartet |

| Boc (-C =O) | ~155 | singlet |

| -C OOH | ~172 | singlet |

| Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. |

A key feature in the ¹³C NMR spectrum is the coupling of the carbon atoms near the trifluoromethyl group with the fluorine atoms. The -C H- carbon will appear as a quartet due to coupling with the three fluorine atoms, and the -C F₃ carbon will also be a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.

| Assignment | Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~-75 | doublet |

| Note: Chemical shift is relative to a standard such as CFCl₃ and can vary depending on the solvent. |

The trifluoromethyl group will appear as a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a doublet due to coupling with the adjacent methine proton (-CH-).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

| Ion | m/z (calculated) | Identity |

| [M+H]⁺ | 258.09 | Molecular ion (protonated) |

| [M-C₄H₈]⁺ | 202.05 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 158.04 | Loss of the Boc group |

| Note: Observed m/z values may vary slightly depending on the instrument and ionization method. |

The fragmentation of the Boc group is a characteristic feature in the mass spectrum of Boc-protected amino acids. The loss of isobutylene (56 Da) or the entire Boc group (100 Da) are common and diagnostic fragmentation pathways.

Caption: Proposed ESI-MS fragmentation pathway for Boc-3-amino-4,4,4-trifluoro-butyric acid.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol

Caption: General workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of Boc-3-amino-4,4,4-trifluoro-butyric acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum to observe the coupling between the fluorine atoms and the adjacent proton.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals, and determine the chemical shifts and multiplicities for all spectra.

Mass Spectrometry Protocol

Caption: General workflow for Mass Spectrometry data acquisition and analysis.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amino acids.

-

Ionization: Introduce the sample solution into the ESI source. The compound will be ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., time-of-flight, quadrupole).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak and any characteristic fragment ions. Compare the observed m/z values with the calculated values to confirm the identity of the compound.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed and interconnected dataset. For instance, the multiplicity of the -CH- proton in the ¹H NMR spectrum should correlate with the number of adjacent methylene protons and the trifluoromethyl group (if coupling is resolved). Similarly, the quartet splitting observed for the -CH- and -CF₃ carbons in the ¹³C NMR spectrum is a direct consequence of the C-F coupling. The mass spectrometry data provides an independent confirmation of the molecular weight, and the observed fragmentation pattern should be consistent with the known fragmentation behavior of Boc-protected compounds. By cross-validating the data from these different spectroscopic techniques, a high degree of confidence in the structural assignment can be achieved.

References

No specific scientific articles with complete, publicly available spectroscopic data for Boc-3-amino-4,4,4-trifluoro-butyric acid were identified in the search. The data presented in this guide are based on typical spectroscopic values for structurally similar compounds and are intended for illustrative purposes. For definitive characterization, it is recommended to acquire experimental data on an authentic sample.

Solubility profile of Boc-protected trifluoromethyl amino acids

An In-depth Technical Guide: Understanding and Predicting the Solubility Profile of Boc-Protected Trifluoromethyl Amino Acids

Abstract

The strategic incorporation of trifluoromethyl (CF₃) groups into amino acid scaffolds is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability and lipophilicity.[1][2] When combined with the ubiquitous tert-butyloxycarbonyl (Boc) protecting group, these unnatural amino acids become critical building blocks for novel peptide and small molecule therapeutics. However, the synergistic impact of the bulky, lipophilic Boc group and the electronegative, hydrophobic CF₃ moiety creates a unique and often challenging solubility profile. This guide provides a comprehensive analysis of the physicochemical drivers governing the solubility of these compounds, outlines robust experimental protocols for their characterization, and offers field-proven insights for researchers in drug development.

The Physicochemical Landscape: Deconstructing Solubility

The solubility of a Boc-protected trifluoromethyl amino acid is not governed by a single factor but is rather a complex interplay between the amino acid side chain, the CF₃ group, and the Boc protecting group. Understanding these individual contributions is paramount to predicting and manipulating the molecule's behavior in various solvent systems.

The Influence of the Trifluoromethyl (CF₃) Group

The CF₃ group is a powerful modulator of molecular properties. Its introduction profoundly impacts solubility through several mechanisms:

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, with a Hansch π value of +0.88, significantly increasing the compound's affinity for nonpolar environments.[2][3] This generally leads to decreased solubility in aqueous media and enhanced solubility in organic solvents.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation by enzymatic processes.[2] While not directly a solubility parameter, this stability is a primary driver for its use, making the study of its solubility critical.

-

Electronic Effects: As a strong electron-withdrawing group, the CF₃ moiety can influence the pKa of nearby acidic or basic centers, which in turn affects solubility in pH-dependent systems.[1][4]

The Role of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry.[5] Its primary function is to mask the reactivity of the amine, but its large, nonpolar tert-butyl structure has significant implications for solubility:

-

Masking Polarity: The Boc group replaces the polar N-H bonds of the free amine with a nonpolar carbamate, drastically reducing the molecule's ability to act as a hydrogen bond donor and lowering its affinity for polar protic solvents like water.

-

Steric Bulk: The sheer size of the Boc group can disrupt crystal lattice packing, which can sometimes improve solubility in certain solvents, but more often contributes to an overall nonpolar character.

-

Acid Lability: The Boc group is designed to be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), a key feature in synthesis that is mechanistically distinct from solubility but defines its practical application.[5][6][7]

The Underlying Amino Acid Scaffold

While the CF₃ and Boc groups often dominate the solubility profile, the nature of the parent amino acid's side chain (R-group) remains a crucial factor. A Boc-protected trifluoromethyl derivative of a hydrophobic amino acid like leucine will have predictably lower aqueous solubility than a derivative of a more polar amino acid.

The interplay of these three components dictates the molecule's overall character, which is typically highly lipophilic and poorly soluble in water but readily soluble in a range of organic solvents.

Diagram 1: Key Physicochemical Drivers of Solubility

Caption: Factors influencing the solubility of Boc-protected trifluoromethyl amino acids.

Experimental Determination of Solubility

Accurate solubility data is essential for formulation development, reaction optimization, and ADME profiling.[8] Two primary types of solubility are relevant in drug development: thermodynamic and kinetic.

Common Solvents for Screening

Given the lipophilic nature of these compounds, solubility screening should encompass a diverse set of solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (pH 7.4), pH 1.2 HCl, pH 6.8 Buffer | Very Low | The high polarity and hydrogen-bonding network of water are incompatible with the nonpolar nature of the molecule.[9] |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The alkyl portions of the alcohols can interact with the nonpolar parts of the solute, but the hydroxyl group's polarity limits high solubility.[10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Moderate to High | These solvents have large dipole moments to solvate polar regions without the strong H-bonding network that disfavors nonpolar solutes. DMSO is often an excellent solvent for sparingly soluble drug candidates.[11] |

| Nonpolar / Halogenated | Dichloromethane (DCM), Chloroform, Ethyl Acetate | High | These solvents effectively solvate the large, nonpolar Boc group and trifluoromethylated side chains through van der Waals forces. DCM is commonly used for reactions and purifications.[5] |

Table 1: Predicted Solubility Profile in Common Solvents.

Thermodynamic Equilibrium Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent at a given temperature and pressure. It is the gold standard for solubility measurement and is crucial for late-stage preformulation.[8] The shake-flask method is the most common technique.[11][12]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of the solid Boc-protected trifluoromethyl amino acid to a known volume of the desired solvent (e.g., pH 7.4 buffer, DCM) in a sealed, inert vial.

-

Causality: Using an excess of solid material ensures that the resulting solution is saturated, which is the definition of equilibrium solubility.[12]

-

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.

-

Causality: A duration of 24-48 hours is typically required to ensure the dissolution process has reached a true thermodynamic equilibrium.[13] Insufficient time leads to an underestimation of solubility.

-

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Causality: This step is critical to prevent solid particles from entering the analytical sample, which would falsely inflate the measured concentration.[12]

-

-

Quantification: Dilute the saturated supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in early drug discovery. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[8] It is a measure of supersaturation and is often lower than thermodynamic solubility but provides a rapid assessment for lead optimization.

Protocol: Kinetic Solubility by Precipitation

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the aqueous buffer (e.g., pH 7.4 PBS) to the wells of a microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range (e.g., 1-200 µM). The final DMSO percentage should be kept low (typically <2%) to minimize co-solvent effects.[8]

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2-24 hours) to allow for precipitation.[8]

-

Analysis: Measure the amount of compound remaining in solution. This can be done by direct UV-Vis reading in the plate (for chromophoric compounds) or by filtering the plate and analyzing the filtrate via HPLC-UV or LC-MS/MS. The concentration at which precipitation is observed is the kinetic solubility.

Diagram 2: Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for the Shake-Flask method to determine equilibrium solubility.

Conclusion and Practical Recommendations

For researchers, scientists, and drug development professionals working with Boc-protected trifluoromethyl amino acids, a proactive approach to solubility is essential.

-

Anticipate Poor Aqueous Solubility: Due to the combined lipophilicity of the Boc and CF₃ groups, these compounds will almost invariably exhibit low solubility in aqueous media. Early formulation strategies should focus on lipid-based systems or the use of co-solvents.

-

Leverage Organic Solvents: These compounds are "organic-soluble" by design. Solvents like DCM, ethyl acetate, and DMF are excellent choices for synthetic reactions and purification steps.[14]

-

Characterize Early and Often: Perform kinetic solubility assays during the lead optimization phase to quickly flag compounds with potential liabilities.[8] Reserve the more resource-intensive thermodynamic solubility measurements for late-stage candidates.

-

Consider the Final Application: The required solubility profile depends on the intended route of administration. For oral drugs, pH-dependent solubility profiling is critical to predict absorption in the gastrointestinal tract.[13]

By understanding the fundamental physicochemical principles and employing robust, validated experimental methods, the challenges associated with the solubility of Boc-protected trifluoromethyl amino acids can be effectively managed, accelerating the development of next-generation therapeutics.

References

- Pharma.Tips. (2025).

- Applied BioChem by AJM. QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

- Pharma.Tips. (2025).

- BenchChem. (2025).

- Lund University Publications.

- Advancement in Peptide Drug Development. Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.

- Molecules. (2025).

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Frontiers in Molecular Biosciences. (2021).

- ResearchGate. (2025). Solubility of Amino Acids, Sugars, and Proteins.

- ACS Publications.

- World Health Organization. (2018).

- Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses.

- BOC Sciences.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- RSC Publishing. (2019).

- MDPI.

- BenchChem. (2025). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis.

- BenchChem. (2025). Technical Support Center: Optimizing Fmoc-Amino Acid Solubility in DMF.

- Beilstein Journal of Organic Chemistry. (2012).

- RSC Publishing. (2018).

- ResearchGate. (2025). (PDF)

- Common Organic Chemistry. Boc Deprotection - TFA.

- Sigma-Aldrich. BOC-ON.

- RSC Publishing. (2018).

- Specialty Chemicals for Life Sciences. The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.

- Beilstein Journal of Organic Chemistry. (2018).

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.

- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylated Amino Acids in Modern Drug Discovery.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Chemical Society Reviews (RSC Publishing). (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids.

- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.

- Molecules. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains.

- SciSpace. The Solubility of Proteins in Organic Solvents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount strategy for optimizing drug candidates. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid has garnered significant attention as a versatile building block for the synthesis of novel therapeutics. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and applications, offering field-proven insights for researchers and drug development professionals.

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid , a racemic mixture, is a non-proteinogenic amino acid derivative. Its structure is characterized by a trifluoromethyl group at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality at the 3-position. This combination of a bio-isosteric trifluoromethyl group and a readily cleavable protecting group makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the realm of peptide and small molecule drug discovery.[2][3]

Core Compound Identification

| Identifier | Value |

| IUPAC Name | 4,4,4-trifluoro-3-(tert-butoxycarbonylamino)butanoic acid |

| CAS Number | 1185296-42-7 |

| Molecular Formula | C₉H₁₄F₃NO₄ |

| Molecular Weight | 257.21 g/mol |

| Appearance | White to off-white crystalline powder |

Physicochemical Properties and Rationale for Use

The utility of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid in drug design is a direct consequence of the synergistic effects of its constituent functional groups: the trifluoromethyl moiety and the Boc protecting group.

The Trifluoromethyl Group: Enhancing Pharmacokinetic and Pharmacodynamic Profiles

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its profound impact on a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.

-

Lipophilicity: The introduction of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.

-

Binding Affinity: The high electronegativity of fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger and more specific interactions with the target protein.

The Boc Protecting Group: A Tool for Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[] Its prevalence is due to a combination of factors:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including those involving bases and nucleophiles, providing robust protection during multi-step syntheses.

-

Mild Deprotection: It can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), without affecting other acid-labile protecting groups. This orthogonality is crucial for the selective deprotection of functional groups in complex molecules.[]

-

Improved Solubility: The presence of the Boc group often enhances the solubility of amino acids and peptides in organic solvents commonly used in synthesis.[5]

Synthesis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid: A Proposed Protocol

Workflow for the Synthesis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid

Caption: A proposed two-step workflow for the synthesis of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid.

Detailed Experimental Protocol

Materials:

-

3-amino-4,4,4-trifluorobutanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

-

Dioxane

-

Deionized water

-

Ethyl acetate

-

Saturated citric acid solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4,4,4-trifluorobutanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Addition of Base: Add sodium bicarbonate (2-3 equivalents) to the solution and stir until it dissolves. Alternatively, triethylamine can be used as the base.

-

Boc Protection: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic and may require cooling in an ice bath to maintain the temperature between 20-25°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is no longer detectable.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexane to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with a saturated citric acid solution. The product should precipitate out as a white solid.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure product as a white solid.

Applications in Drug Discovery and Development

The unique structural features of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid make it a valuable building block in several areas of pharmaceutical research:

-

Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide chains to create novel peptidomimetics with enhanced stability and biological activity. The trifluoromethyl group can act as a bioisostere for a leucine or isoleucine side chain, potentially leading to improved receptor binding.

-

Small Molecule Synthesis: It serves as a key intermediate in the synthesis of a wide range of small molecule drug candidates. The trifluoromethyl group can be strategically positioned to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.

-

Development of Enzyme Inhibitors: The trifluoromethyl group can play a crucial role in the design of potent and selective enzyme inhibitors. Its electron-withdrawing nature can enhance the binding affinity of the inhibitor to the active site of the target enzyme.

Logical Relationships in its Application

Caption: The central role of (R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid in the development of new drug candidates.

Conclusion

(R,S)-Boc-3-amino-4,4,4-trifluoro-butyric acid stands as a testament to the power of strategic molecular design in modern drug discovery. The convergence of a metabolically robust trifluoromethyl group and a versatile Boc protecting group within a single, readily accessible building block provides researchers with a powerful tool for the synthesis of novel and improved therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of such well-designed intermediates will undoubtedly continue to rise.

References

-

Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]

-

National Center for Biotechnology Information. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

- Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

The Royal Society of Chemistry. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

National Center for Biotechnology Information. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. [Link]

Sources

An In-depth Technical Guide to Fluorinated Amino Acids in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into amino acid scaffolds represents a powerful and increasingly prevalent strategy in modern medicinal chemistry. This guide provides an in-depth analysis of the core principles, synthetic methodologies, and profound impact of fluorinated amino acids (FAAs) on drug discovery and development. By leveraging the unique physicochemical properties of fluorine—the most electronegative element—medicinal chemists can meticulously modulate molecular properties to overcome common pharmacological hurdles. This document details the causal relationships between fluorination and enhanced drug performance, including improvements in metabolic stability, target binding affinity, and membrane permeability. We will explore validated synthetic protocols, present comparative data, and illustrate the logical workflows that underpin the rational design of next-generation therapeutics incorporating these remarkable building blocks.

The Fluorine Advantage: A Paradigm Shift in Molecular Design

The substitution of hydrogen with fluorine, an atom of similar size (van der Waals radius of 1.47 Å for F vs. 1.20 Å for H), can induce profound electronic and conformational changes in a molecule without significantly increasing its steric bulk.[1][2] This "minimalist" structural change belies a significant impact on a molecule's physicochemical profile, a phenomenon highly sought after in drug optimization.[3]

The core advantages stem from several key properties of the fluorine atom and the carbon-fluorine (C-F) bond:

-

High Electronegativity: As the most electronegative element, fluorine creates a strong dipole moment in the C-F bond, altering the local electronic environment.[4] This can influence the acidity or basicity (pKa) of nearby functional groups, which is critical for modulating target interactions and bioavailability.[4][5]

-

Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[4] This is a primary driver for incorporating fluorine to block sites of metabolic oxidation, thereby increasing a drug's half-life.

-

Modulation of Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes.[1][6] This effect is carefully balanced, as excessive fluorination can sometimes lead to undesirable promiscuous binding or aggregation.

-

Conformational Control: The introduction of fluorine can create unique intramolecular interactions (e.g., gauche effects) that stabilize specific conformations.[1][6] This is particularly valuable in peptide and protein engineering, where maintaining a bioactive conformation is essential for potency.[7] For example, fluorinated proline derivatives are used to influence the helical propensity of peptides.[6]

-

Enhanced Binding Affinity: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich pockets in a protein's active site, leading to increased binding affinity and potency.[4][8]

These properties make FAAs powerful tools for addressing challenges in pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[5][9]

Strategic Synthesis of Fluorinated Amino Acids: Building the Toolbox

The practical application of FAAs is contingent on robust and stereoselective synthetic methods. Over the past few decades, the synthetic chemist's toolbox has expanded significantly, allowing for the precise installation of fluorine at various positions on an amino acid scaffold.[2][10] Methodologies can be broadly categorized into two approaches: synthesis from fluorinated building blocks and direct fluorination of amino acid precursors.

The Building Block Approach

This strategy involves starting with simple, commercially available fluorinated compounds and elaborating them into the desired amino acid structure.[9] This approach offers excellent control over stereochemistry.

A classic and reliable example is the Schöllkopf asymmetric synthesis , which utilizes a chiral bis-lactim ether derived from valine and glycine.

Workflow: Asymmetric Synthesis of (S)-4-Fluorophenylalanine

This workflow illustrates the building block approach, providing a reliable method for generating enantiomerically pure FAAs.

Caption: Workflow for the asymmetric synthesis of (S)-4-Fluorophenylalanine.

Late-Stage and Direct Fluorination

Direct fluorination methods apply fluorinating reagents to advanced intermediates or fully formed amino acid structures. These techniques are particularly valuable for "late-stage functionalization," where fluorine is introduced at the end of a synthetic sequence.[10]

-

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are used to fluorinate electron-rich positions, such as the aromatic rings of tyrosine or tryptophan.[2][9] For instance, the tyrosine side chain can undergo an electrophilic aromatic substitution to yield 3-fluorotyrosine.[9]

-

Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) can replace hydroxyl groups with fluorine, a common method for synthesizing β- and γ-fluoroamino acids from their hydroxy precursors.[11][12]

Expert Insight: The choice between a building block approach and direct fluorination is a critical decision. Building block methods often provide better stereocontrol but may require longer synthetic routes. Direct fluorination is more step-economical but can suffer from issues with regioselectivity and may require careful optimization to avoid side reactions, especially on complex molecules.[2]

Quantifiable Impact: How Fluorination Modifies Key Drug Properties

The theoretical benefits of fluorination are validated by measurable changes in physicochemical and biological properties. These shifts are often the deciding factor in advancing a drug candidate.

Table 1: Impact of Fluorination on Physicochemical Properties of Amino Acids

| Amino Acid | Derivative | pKa (Side Chain) | LogP (Lipophilicity) | Key Implication |

| Phenylalanine | 4-Fluoro-Phe | ~9.1 (NH3+) | 1.79 | Increased lipophilicity enhances membrane crossing.[6] |

| Tyrosine | 3-Fluoro-Tyr | 9.2 (OH) | 1.58 | Lowered pKa of phenol can alter H-bonding.[9] |

| Proline | 4(R)-Fluoro-Pro | N/A | -0.96 | Induces strong conformational bias (C4-exo pucker). |

| Leucine | 5,5,5-Trifluoro-Leu | ~9.7 (NH3+) | 2.85 | Significant increase in hydrophobicity.[] |

Note: pKa and LogP values are approximate and can vary based on measurement conditions.

This data illustrates the direct and predictable impact of fluorination. For example, the increased lipophilicity of 4-Fluoro-Phe can be leveraged to improve the oral bioavailability of peptide-based drugs that would otherwise struggle to cross the gut wall.[9]

Application in Drug Design: Case Studies and Rationale

The true value of FAAs is demonstrated in their successful application in drug discovery programs.[8][14] Incorporating an FAA is not a random substitution but a deliberate, hypothesis-driven decision to solve a specific problem.

Case Study: Enhancing Proteolytic Stability in Peptide Therapeutics

Problem: Natural peptides are often poor drug candidates due to rapid degradation by proteases in the bloodstream.[6]

Hypothesis: Replacing a natural amino acid at a known protease cleavage site with a fluorinated analogue will sterically and electronically hinder enzyme recognition and catalysis, thereby increasing the peptide's half-life.

Logical Workflow:

Caption: Rational design workflow for improving peptide stability via fluorination.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with a Fluorinated Amino Acid

This protocol outlines the incorporation of a protected FAA, such as Fmoc-L-4-fluorophenylalanine, into a peptide sequence using an automated peptide synthesizer.[6][9]

Self-Validation System: Each step includes a validation checkpoint to ensure the reaction has proceeded to completion before continuing, which is crucial for the synthesis of high-purity peptides.

-

Resin Preparation:

-

Start with a pre-loaded Wang or Rink Amide resin appropriate for the C-terminal amino acid.

-

Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

-

Fmoc Deprotection (Validation: Kaiser Test or UV monitoring):

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

-

Wash the resin thoroughly with DMF (5x) and isopropanol (2x).

-

Checkpoint: A positive Kaiser test (deep blue beads) or real-time UV monitoring of the piperidine-fulvene adduct confirms a free N-terminus.

-

-

Amino Acid Coupling (Validation: Kaiser Test):

-

Dissolve the FAA (e.g., Fmoc-L-4-fluorophenylalanine, 4 equivalents) and a coupling agent (e.g., HBTU, 3.9 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 8 equivalents) to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Checkpoint: A negative Kaiser test (colorless/yellow beads) indicates complete coupling. If the test is positive, recouple for another hour.

-

Expert Insight: Fluorinated amino acids can sometimes exhibit slower coupling kinetics due to the electron-withdrawing nature of fluorine.[15] It is prudent to use a longer coupling time or a more potent coupling agent for these residues.

-

-

Capping (Optional but Recommended):

-

To block any unreacted N-termini, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. This prevents the formation of deletion sequences.

-

-

Iteration:

-

Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

-

Conclusion and Future Perspectives

Fluorinated amino acids have transitioned from niche chemical curiosities to indispensable tools in the medicinal chemist's armamentarium.[8][16] Their ability to predictably and profoundly alter the properties of parent molecules provides a rational pathway to overcoming fundamental challenges in drug development, from poor metabolic stability to insufficient potency.[4][5] Advances in synthetic chemistry continue to provide access to an even wider array of novel FAA structures, including complex heterocyclic and poly-fluorinated variants.[2][17] As the industry moves toward more complex therapeutic modalities, such as peptide and protein drugs, the strategic application of fluorinated amino acids will undoubtedly continue to accelerate the development of safer and more effective medicines.[6][14]

References

-

Tinker, A., et al. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 27(15), 4934. Available at: [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(4), 355-381. Available at: [Link]

-

Begum, J., et al. (2022). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 257-258, 110006. Available at: [Link]

-

Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 435-453. Available at: [Link]

-

Sharkey, L. M., & O’Hagan, D. (2023). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery, 18(11), 1247-1262. Available at: [Link]

-

Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry, 12(4), 355-381. Available at: [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Moody, C. J., & Rueda, A. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 96, 132386. Available at: [Link]

-

Sharkey, L. M., & O’Hagan, D. (2023). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 18(sup1), 15-28. Available at: [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

-

Koksch, B., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 17, 2466-2473. Available at: [Link]

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Available at: [Link]

-

Guesné, S. J. J., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3193. Available at: [Link]

-

Hu, J., et al. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 16(12), 1435-1445. Available at: [Link]

-

Weinstabl, H., et al. (2015). Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. Angewandte Chemie International Edition, 54(11), 3248-3260. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

The Stereochemical Labyrinth: A Technical Guide to Trifluoromethyl-Containing Amino Acids in Modern Drug Discovery

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into amino acid scaffolds represents a powerful tool in contemporary medicinal chemistry. This trifluoromethylation imparts unique stereoelectronic properties that can profoundly influence peptide conformation, metabolic stability, and biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stereochemistry of trifluoromethyl-containing amino acids. We will navigate the complexities of their asymmetric synthesis, explore state-of-the-art analytical techniques for stereochemical assignment, and discuss the conformational implications of these fascinating building blocks in peptide and drug design. This guide is built upon a foundation of scientific integrity, offering field-proven insights and detailed, self-validating protocols to empower your research and development endeavors.

Introduction: The Allure of the Trifluoromethyl Group

The trifluoromethyl group has emerged as a privileged motif in drug design, with over 25% of pharmaceuticals containing at least one fluorine atom.[1] When appended to an amino acid, the CF3 group's strong electron-withdrawing nature and significant lipophilicity can dramatically alter the molecule's physicochemical properties.[2][3] These alterations can lead to enhanced metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, improved membrane permeability, and unique conformational constraints that can lock a peptide into a bioactive conformation.[2][4]

The introduction of a trifluoromethyl group at the α- or β-position of an amino acid creates a chiral center, making precise control over stereochemistry paramount for biological activity. This guide will delve into the stereochemical intricacies of these valuable compounds, providing a roadmap for their synthesis and characterization.

The Synthetic Challenge: Achieving Stereochemical Control

The asymmetric synthesis of trifluoromethyl-containing amino acids is a formidable challenge due to the steric bulk and electronic properties of the CF3 group. Over the years, a variety of elegant strategies have been developed to address this challenge, which can be broadly categorized into stoichiometric (chiral auxiliary-based) and catalytic asymmetric methods.

Asymmetric Synthesis of α-Trifluoromethyl Amino Acids

The majority of methods for the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids rely on additions to the carbon-nitrogen double bond of imines derived from 3,3,3-trifluoropyruvic acid esters.[5][6][7]

2.1.1. Chiral Auxiliary-Mediated Syntheses